molecular formula C21H30N2O5S B14951656 (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid

(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B14951656
M. Wt: 422.5 g/mol
InChI Key: MPNZYJWSABOVKN-UHFFFAOYSA-N
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Description

(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid is a complex organic compound featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Cyclopropylcarbamoyl Group: This step often involves the use of cyclopropyl isocyanate in the presence of a base.

    Attachment of the 2-Methylbutan-2-yl Group: This can be done via alkylation reactions using appropriate alkyl halides.

    Formation of the Final Product: The final step involves the coupling of the intermediate with ethoxyacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the benzothiophene core and the cyclopropylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid could be explored for its therapeutic potential. It may exhibit pharmacological properties that could be beneficial in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)propionic acid
  • (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)butanoic acid

Uniqueness

The uniqueness of (2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the cyclopropylcarbamoyl group may enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-[[3-(cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C21H30N2O5S/c1-4-21(2,3)12-5-8-14-15(9-12)29-20(18(14)19(27)22-13-6-7-13)23-16(24)10-28-11-17(25)26/h12-13H,4-11H2,1-3H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

MPNZYJWSABOVKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)COCC(=O)O

Origin of Product

United States

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